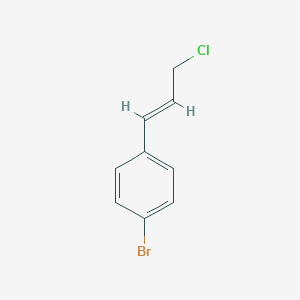

(E)-(3-chloroprop-1-enyl)-4-bromobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(E)-3-chloroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYBPNFKLPDFBX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546650 | |

| Record name | 1-Bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104293-07-4 | |

| Record name | 1-Bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-(3-chloroprop-1-enyl)-4-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of (E)-(3-chloroprop-1-enyl)-4-bromobenzene

An In-depth Technical Guide to the Synthesis and Characterization of (E)-(3-chloroprop-1-enyl)-4-bromobenzene

This document provides a comprehensive technical guide for the synthesis and characterization of the target compound, this compound. Designed for researchers and professionals in organic synthesis and drug development, this guide emphasizes the rationale behind methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. We will explore an efficient palladium-catalyzed synthesis, detail the rigorous characterization required for structural verification, and provide actionable, field-tested protocols.

Strategic Approach: Retrosynthetic Analysis

The design of a synthetic route begins with a retrosynthetic analysis to identify robust and reliable bond-forming reactions. For our target, this compound, the most logical disconnection is at the C-C bond between the aromatic ring and the propenyl chain. This disconnection points toward a cross-coupling strategy.

Caption: Retrosynthetic analysis of the target compound.

This analysis suggests that a palladium-catalyzed reaction, specifically the Mizoroki-Heck reaction, is an ideal choice. The Heck reaction couples an organohalide with an alkene and is renowned for its reliability and stereoselectivity, typically favoring the formation of the E (trans) isomer.[1][2] This method is chosen over alternatives like the Wittig reaction for its operational simplicity and high functional group tolerance under relatively mild conditions.

Synthesis via the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction provides a direct and efficient pathway to our target by coupling a dihalobenzene, 1-bromo-4-iodobenzene, with 3-chloropropene. We select 1-bromo-4-iodobenzene as the aryl halide because the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond, allowing for selective coupling.[1]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.[3][4][5]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodide bond, the most labile site, forming an organopalladium(II) complex. This is typically the rate-determining step.[1]

-

Coordination & Migratory Insertion : The alkene (3-chloropropene) coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond.

-

β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the palladium is eliminated in a syn fashion. This step forms the new alkene C=C double bond and is responsible for the predominant formation of the E-isomer, which is thermodynamically more stable.[1]

-

Reductive Elimination : The resulting hydrido-palladium(II) species is unstable. In the presence of a base (e.g., triethylamine), it undergoes reductive elimination to regenerate the active Pd(0) catalyst, which re-enters the cycle.

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to these steps, coupled with the subsequent characterization, will ensure the successful synthesis of the target compound.

Materials & Equipment:

-

1-bromo-4-iodobenzene

-

3-chloropropene (allyl chloride)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard reflux apparatus with magnetic stirring

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation : In a dry 100 mL round-bottom flask under an inert atmosphere, add 1-bromo-4-iodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent and Reagent Addition : Add anhydrous DMF (approx. 20 mL) to dissolve the solids. Stir the mixture for 10 minutes. Subsequently, add freshly distilled triethylamine (2.0 eq) followed by 3-chloropropene (1.5 eq) via syringe.

-

Reaction : Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After completion, cool the mixture to room temperature. Pour the contents into a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.

-

Extraction : Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

-

Washing : Wash the combined organic phase with saturated aqueous NaCl (brine), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Safety and Handling

-

Palladium Catalysts : Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents : DMF is a reproductive hazard and can be absorbed through the skin. Triethylamine is corrosive and flammable. Both must be handled with care in a fume hood.

-

Reagents : 3-chloropropene is a lachrymator and is flammable. 1-bromo-4-iodobenzene is an irritant. Avoid inhalation and skin contact.[6][7]

Characterization and Structural Elucidation

Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized this compound. The following workflow outlines the analytical process.

Caption: Workflow for product characterization and validation.

Spectroscopic Data Summary

The expected data from various analytical techniques are summarized below.

| Technique | Expected Observations | Inference |

| ¹H NMR | Doublet of doublets for vinylic protons with large coupling constant (J ≈ 15 Hz). Aromatic protons in the 7.2-7.5 ppm range. Doublet for the -CH₂Cl group around 4.2 ppm. | Confirms the presence of the propenyl chain and its E-stereochemistry. Verifies the 1,4-disubstituted aromatic ring. |

| ¹³C NMR | 6 unique aromatic carbon signals. 3 unique aliphatic carbon signals (2 vinylic, 1 methylene). | Confirms the carbon skeleton and the number of unique carbon environments. |

| Mass Spec. | Molecular ion peak cluster showing the characteristic isotopic pattern for one Br and one Cl atom (M, M+2, M+4). | Confirms molecular formula (C₉H₈BrCl) and elemental composition.[8] |

| IR Spec. | C=C stretch (alkene) ~1650 cm⁻¹, C=C stretch (aromatic) ~1600, 1480 cm⁻¹. C-H out-of-plane bend (trans-alkene) ~965 cm⁻¹. C-Br and C-Cl stretches in the fingerprint region. | Confirms functional groups and trans-alkene configuration. |

Detailed Analysis

-

¹H NMR Spectroscopy : The key diagnostic feature is the coupling constant between the two vinylic protons. A value of approximately 15-16 Hz is definitive proof of the E (trans) configuration. The aromatic region will likely show two doublets, characteristic of a 1,4-disubstituted benzene ring. The methylene protons adjacent to the chlorine will appear as a doublet, coupled to the adjacent vinylic proton.

-

Mass Spectrometry : Due to the natural isotopic abundances of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl), the molecular ion will appear as a cluster of peaks. The primary peaks will be at m/z values corresponding to [C₉H₈⁷⁹Br³⁵Cl]⁺ (M), [C₉H₈⁸¹Br³⁵Cl]⁺ and [C₉H₈⁷⁹Br³⁷Cl]⁺ (M+2), and [C₉H₈⁸¹Br³⁷Cl]⁺ (M+4). This unique pattern is a powerful confirmation of the elemental composition.

-

Infrared Spectroscopy : The presence of a strong absorption band around 965 cm⁻¹ is highly indicative of the out-of-plane C-H bending vibration of a trans-disubstituted alkene, corroborating the NMR data.

References

- J&K Scientific LLC. (2021, February 17). Heck Reaction.

- Alfa Chemistry. (n.d.). Heck Reaction.

- Wikipedia. (n.d.). Heck reaction.

- Chemistry LibreTexts. (2023, June 30). Heck Reaction.

- Royal Society of Chemistry. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.

- PubChemLite. (n.d.). This compound.

- Sigma-Aldrich. (2025, August 12).

- Fisher Scientific. (2010, November 10).

- Fisher Scientific. (2009, September 22).

- Sigma-Aldrich. (2025, May 6).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. PubChemLite - this compound (C9H8BrCl) [pubchemlite.lcsb.uni.lu]

Physical and chemical properties of (E)-(3-chloroprop-1-enyl)-4-bromobenzene

An In-Depth Technical Guide to (E)-(3-chloroprop-1-enyl)-4-bromobenzene

Introduction

This compound is a halogenated aromatic compound featuring a unique combination of reactive functional groups. As a substituted styrene, it possesses an aryl bromide, an E-configured double bond, and an allylic chloride. This trifunctional architecture makes it a highly versatile, yet sparsely documented, building block for organic synthesis. For researchers in materials science and drug discovery, the strategic placement of these groups offers multiple, orthogonal handles for molecular elaboration. The aryl bromide is a canonical participant in transition-metal-catalyzed cross-coupling reactions, the alkene is amenable to a variety of addition and transformation reactions, and the allylic chloride provides a reactive site for nucleophilic substitution.

This guide serves as a comprehensive technical resource for scientists and researchers. It consolidates predicted data with established chemical principles and proven experimental methodologies drawn from analogous systems. The objective is to provide a robust framework for the synthesis, characterization, and safe handling of this compound, thereby enabling its effective utilization in complex synthetic campaigns and drug development programs.

Nomenclature and Molecular Structure

Chemical Identifiers

A clear identification of a chemical entity is paramount for accurate research and communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-4-[(E)-3-chloroprop-1-enyl]benzene | PubChemLite[1] |

| Molecular Formula | C₉H₈BrCl | PubChemLite[1] |

| Molecular Weight | 231.52 g/mol | PubChemLite[1] |

| Canonical SMILES | C1=CC(=CC=C1C=CCl)Br | PubChemLite[1] |

| InChI | InChI=1S/C9H8BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7H2/b2-1+ | PubChemLite[1] |

| InChIKey | MWYBPNFKLPDFBX-OWOJBTEDSA-N | PubChemLite[1] |

Molecular Structure

The molecule's structure is defined by a 4-bromophenyl group attached to a 3-chloroprop-1-enyl side chain. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the aromatic ring and the chloromethyl group are on opposite sides (trans configuration). This geometry is critical as it influences the molecule's packing in the solid state and its interaction with biological targets or catalysts.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis starts from commercially available 4-bromobenzaldehyde and diethyl (2-chloroethyl)phosphonate. The phosphonate is first deprotonated with a strong base, such as sodium hydride, to generate a stabilized carbanion (a phosphonate ylide). This nucleophilic species then attacks the carbonyl carbon of 4-bromobenzaldehyde. The resulting intermediate undergoes elimination of diethyl phosphate to yield the target alkene with high (E)-selectivity. The choice of the HWE reagent is causal; its steric profile and the thermodynamic stability of the (E)-product drive the reaction's stereochemical outcome.

Diagram: Horner-Wadsworth-Emmons Synthetic Pathway

Caption: Proposed Horner-Wadsworth-Emmons synthesis route.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous reactions and should be optimized.

-

Preparation of the Ylide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add a solution of diethyl (2-chloroethyl)phosphonate (1.1 eq.) in anhydrous THF dropwise to the NaH suspension over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is typically accompanied by the cessation of hydrogen gas evolution.

-

Olefination Reaction: Cool the ylide solution back to 0 °C. Add a solution of 4-bromobenzaldehyde (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes), is typically effective for separating the nonpolar product from polar impurities and any remaining starting materials. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed in vacuo.

Physical Properties

Experimental data for the physical properties of this specific compound are not available. The following table summarizes calculated properties and expected characteristics based on its structure and analogs.

| Property | Value / Expected Appearance | Source / Justification |

| Molecular Formula | C₉H₈BrCl | PubChemLite[1] |

| Molecular Weight | 231.52 g/mol | PubChemLite[1] |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar substituted styrenes[2]. |

| XlogP3 | 3.6 | A calculated measure of lipophilicity.[1] |

| Boiling Point | Not determined | Expected to be high (>250 °C) due to molecular weight and polarity; distillation should be performed under high vacuum. |

| Melting Point | Not determined | Likely low, may exist as an oil at room temperature. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc, hexanes). | Typical for non-polar organic compounds. |

Chemical Properties and Reactivity

The molecule's synthetic utility stems from its three distinct reactive sites, which can often be addressed with orthogonal reaction conditions.

Reactivity of the Alkene Moiety

The electron-rich double bond is susceptible to electrophilic addition reactions. This includes hydrogenation to the corresponding saturated propyl chain, halogenation (e.g., with Br₂), and hydrohalogenation. It can also participate in reactions like epoxidation or dihydroxylation.

Reactivity of the Allylic Chloride

The C-Cl bond is at an allylic position, making it an excellent electrophilic site for nucleophilic substitution (Sₙ1 or Sₙ2 type reactions). It can react with a wide range of nucleophiles, such as amines, azides, cyanides, and alkoxides, to introduce new functional groups. This reactivity is a key feature for appending the molecule to other scaffolds.

Reactivity of the Aryl Bromide

The C-Br bond on the aromatic ring is a prime handle for modern synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions.[3] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of drug development.[4][5]

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to extend the conjugated system.

-

Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne group.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

Diagram: Key Reactivity Sites

Caption: The three principal reactive centers of the molecule.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the analysis of closely related structures and fundamental spectroscopic principles.[2][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be highly informative.

-

Aromatic Region (δ ≈ 7.2-7.6 ppm): The 4-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the bromine will be downfield compared to those ortho to the alkenyl group.

-

Vinylic Region (δ ≈ 6.2-6.8 ppm): Two signals are expected. The proton alpha to the aromatic ring will appear as a doublet. The proton beta to the ring will be a doublet of triplets, coupled to both the other vinylic proton and the allylic CH₂ group. The coupling constant (J) between the two vinylic protons is expected to be large (~15-16 Hz), confirming the (E)-stereochemistry.

-

Allylic Region (δ ≈ 4.2 ppm): The chloromethyl protons (-CH₂Cl) will appear as a doublet, coupled to the adjacent vinylic proton.

-

-

¹³C NMR:

-

Aromatic Carbons (δ ≈ 120-138 ppm): Four signals are expected for the aromatic carbons. The carbon bearing the bromine (C-Br) will be shifted upfield relative to the others due to the heavy atom effect.

-

Vinylic Carbons (δ ≈ 125-135 ppm): Two distinct signals for the alkene carbons.

-

Aliphatic Carbon (δ ≈ 45 ppm): One signal for the chloromethyl carbon (-CH₂Cl).

-

Mass Spectrometry (MS)

The mass spectrum will be uniquely identifiable due to the presence of both bromine and chlorine.

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in a roughly 1:1 ratio. Chlorine has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio. The molecular ion peak (M⁺) will therefore appear as a cluster of peaks at M, M+2, and M+4, with a characteristic intensity ratio, providing unambiguous confirmation of the elemental composition.

-

Predicted Data: The predicted m/z for the [M+H]⁺ adduct is 230.95706.[1]

Infrared (IR) Spectroscopy

-

C-H stretch (aromatic & vinylic): ~3000-3100 cm⁻¹

-

C=C stretch (alkene): ~1600-1650 cm⁻¹

-

C=C stretch (aromatic): ~1475-1580 cm⁻¹

-

(E)-alkene C-H bend (out-of-plane): Strong peak at ~960-970 cm⁻¹

-

C-Br stretch: ~500-600 cm⁻¹

-

C-Cl stretch: ~600-800 cm⁻¹

Table: Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value |

| ¹H NMR | Aromatic Protons | δ 7.2-7.6 ppm (2H, d), (2H, d) |

| Vinylic Protons | δ 6.2-6.8 ppm (2H, m, J ≈ 15-16 Hz) | |

| Allylic Protons | δ 4.2 ppm (2H, d) | |

| ¹³C NMR | Aromatic Carbons | δ 120-138 ppm (4 signals) |

| Vinylic Carbons | δ 125-135 ppm (2 signals) | |

| Allylic Carbon | δ ~45 ppm (1 signal) | |

| IR | (E)-alkene C-H bend | ~965 cm⁻¹ (strong) |

| MS | [M+H]⁺ (monoisotopic) | m/z = 230.9571 |

Diagram: General Analytical Workflow

Caption: Standard workflow for purification and characterization.

Applications in Research and Development

Utility as a Synthetic Building Block

The true value of this compound lies in its capacity for sequential, controlled functionalization. A researcher could first use the allylic chloride for nucleophilic substitution, then employ the aryl bromide in a cross-coupling reaction, and finally modify the alkene. This stepwise approach allows for the efficient construction of complex molecular architectures from a single, versatile starting material.

Relevance in Medicinal Chemistry and Drug Design

In drug development, the ability to rapidly generate a library of related compounds (analogs) is crucial for structure-activity relationship (SAR) studies. The aryl bromide functionality is particularly well-suited for this purpose.[4] By using various boronic acids in Suzuki coupling reactions, for instance, a diverse array of biaryl structures can be synthesized. Introducing bromine into a potential drug molecule can also favorably alter its metabolic profile, increase therapeutic activity, or enhance binding interactions through halogen bonding.[5][8] This compound is therefore an excellent starting point for a discovery program aimed at producing novel therapeutic agents.

Safety and Handling

No specific toxicological data exists for this compound. Therefore, it must be handled with care, assuming it is hazardous. The safety assessment is based on structurally related compounds like bromobenzene, cinnamyl chloride, and other halogenated hydrocarbons.[9][10][11]

Hazard Assessment

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[9][10] Vapors are likely to be irritating to the mucous membranes.

-

Skin Contact: May be harmful if absorbed through the skin and is expected to cause skin irritation.[9] Halogenated organic compounds can be defatting to the skin.

-

Eye Contact: Expected to cause eye irritation, potentially severe.[11]

-

Ingestion: May be harmful if swallowed.[9]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. For procedures with a risk of splashing, a face shield is recommended.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or the environment.

References

Click to expand

- G. K. Hamer, I. R. Peat, and W. F. Reynolds. (1965). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry, 43(2), 510-520.

- W. F. Reynolds and G. K. Hamer. (1962). ULTRAVIOLET SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry, 40(6), 1255-1257.

- G. K. Hamer, I. R. Peat, and W. F. Reynolds. (1973). Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calculations. Canadian Journal of Chemistry, 51(6), 897-914.

-

Hirac, Y., et al. (n.d.). Living Anionic Polymerization of 4-Halostyrenes. ResearchGate. [Link]

- C. G. Overberger and J. H. Saunders. (1944). Preparation of Substituted Styrenes. Journal of the American Chemical Society, 66(8), 1423-1423.

-

S. R. K. Sirivolu, et al. (2017). One-Pot Synthesis of α-Alkyl Styrene Derivatives. National Institutes of Health (NIH). [Link]

-

Supporting Information for a scientific article. The Royal Society of Chemistry. (n.d.). [Link]

-

Y. Hirac, et al. (2021). Living Anionic Polymerization of 4-Halostyrenes. Macromolecules, 54(3), 1369-1378. [Link]

-

This compound. PubChemLite. (n.d.). [Link]

-

S. Das, et al. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances, 14(20), 14066-14092. [Link]

-

P. Wlodarczyk, et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93. [Link]

-

Pharmaceuticals. BSEF. (n.d.). [Link]

-

P. Wlodarczyk, et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(2). [Link]

-

(E)-1-(3-bromoprop-1-en-1-yl)-4-chlorobenzene. Chemsrc. (2024). [Link]

-

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene. PubChem. (n.d.). [Link]

-

The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. (2024). [Link]

-

Cinnamyl bromide. PubChem. (n.d.). [Link]

-

Cinnamyl chloride. PubChem. (n.d.). [Link]

-

Palladium-phosphine-complex-catalyzed reaction of organolithium compounds and alkenyl halides. Organic Syntheses. (n.d.). [Link]

Sources

- 1. PubChemLite - this compound (C9H8BrCl) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. jms.ump.edu.pl [jms.ump.edu.pl]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 9. gustavus.edu [gustavus.edu]

- 10. fishersci.com [fishersci.com]

- 11. Cinnamyl chloride | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]

(E)-(3-chloroprop-1-enyl)-4-bromobenzene CAS number and molecular weight

This guide provides a comprehensive technical overview of (E)-(3-chloroprop-1-enyl)-4-bromobenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and characterization.

Core Compound Identification and Properties

This compound is a substituted aromatic hydrocarbon featuring a brominated phenyl ring attached to a chlorinated propenyl side chain with a specific trans (E) stereochemistry across the double bond.

Table 1: Key Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene | PubChem[1] |

| CAS Number | 42432-30-4 | PubChemLite[2] |

| Molecular Formula | C₉H₈BrCl | PubChem[1] |

| Molecular Weight | 231.52 g/mol | Calculated |

| Monoisotopic Mass | 229.94978 Da | PubChemLite[2][3][4][5] |

| SMILES | C1=CC(=CC=C1/C=C/CCl)Br | PubChem[1] |

| InChI | InChI=1S/C9H8BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7H2/b2-1+ | PubChem[1] |

| InChIKey | MWYBPNFKLPDFBX-OWOJBTEDSA-N | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through the transformation of a corresponding cinnamaldehyde derivative. A general and effective method involves the conversion of the aldehyde to the corresponding allyl bromide, which can then be subjected to further modifications if necessary.

Synthetic Pathway Overview

A plausible synthetic route starts from 4-bromocinnamaldehyde. The key transformation is the conversion of the aldehyde functional group to a 3-chloroprop-1-enyl group while maintaining the E-stereochemistry of the double bond.

Caption: Synthetic overview for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on analogous syntheses of similar compounds.

Step 1: Reduction of 4-bromocinnamaldehyde to 4-bromocinnamyl alcohol

-

In a round-bottom flask, dissolve 4-bromocinnamaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C. The causality for this controlled addition is to manage the exothermic reaction and prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromocinnamyl alcohol.

Step 2: Conversion of 4-bromocinnamyl alcohol to this compound

-

In a well-ventilated fume hood, dissolve the crude 4-bromocinnamyl alcohol (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred solution. The use of thionyl chloride is advantageous as it produces gaseous byproducts (SO₂ and HCl), which simplifies the purification process.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

The structure and stereochemistry of this compound can be unequivocally confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic and vinylic protons. The large coupling constant (J) between the vinylic protons is indicative of the E (trans) configuration.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H, ortho to Br) | ~7.45 | d | ~8.5 |

| Aromatic (2H, ortho to propenyl) | ~7.25 | d | ~8.5 |

| Vinylic (H attached to C1) | ~6.6 | d | ~15.5 |

| Vinylic (H attached to C2) | ~6.3 | dt | ~15.5, ~7.0 |

| Methylene (-CH₂Cl) | ~4.2 | d | ~7.0 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic (C-Br) | ~122 |

| Aromatic (CH, ortho to Br) | ~128 |

| Aromatic (CH, ortho to propenyl) | ~132 |

| Aromatic (C-propenyl) | ~135 |

| Vinylic (C1) | ~133 |

| Vinylic (C2) | ~126 |

| Methylene (-CH₂Cl) | ~45 |

Reactivity and Potential Applications

This compound possesses multiple reactive sites, making it a versatile building block in organic synthesis. The presence of both a bromo and a chloro substituent on different parts of the molecule allows for selective transformations.

Key Reactive Sites

Sources

- 1. PubChemLite - this compound (C9H8BrCl) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 42432-30-4 (C9H8BrCl) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 2438334-58-6 (C9H8BrCl) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 192702-71-9 (C9H8BrCl) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 1353855-70-5 (C9H8BrCl) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectroscopic Characterization of (E)-(3-chloroprop-1-enyl)-4-bromobenzene

Abstract: This guide provides a comprehensive technical framework for the structural elucidation of (E)-(3-chloroprop-1-enyl)-4-bromobenzene, a halogenated aromatic alkene. Recognizing that experimental data for novel or specialized compounds are not always readily available, this document establishes a robust analytical workflow. It leverages predicted spectroscopic data (NMR, IR, MS) as a benchmark and details the rigorous experimental protocols required for their empirical validation. This approach serves as a practical guide for researchers in synthetic chemistry, materials science, and drug development for confirming the identity, stereochemistry, and purity of newly synthesized molecules.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in organic synthesis. Its structure combines a 1,4-disubstituted (para) aromatic ring with a trans-configured (E) chloropropenyl side chain. The precise and unambiguous confirmation of this structure is paramount for its use in subsequent research and development. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of modern chemical analysis, providing synergistic data that, when combined, leave no ambiguity about a molecule's constitution.

This whitepaper details the theoretical underpinnings, predictive data, and standard operating procedures for the complete spectroscopic characterization of the title compound. It is designed to guide laboratory scientists through the process of data acquisition and, critically, the logic of spectral interpretation.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is the first line of analysis, providing the molecular weight and crucial information about the elemental composition through isotopic patterns. For this compound (C₉H₈BrCl), Electron Ionization (EI) is a robust method for generating a characteristic fragmentation pattern.

Theoretical Principles & Predicted Data

The molecular ion (M⁺) peak is of primary importance. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. The most abundant peak will be for the [C₉H₈⁷⁹Br³⁵Cl]⁺ species. We expect to see an M+2 peak (from [C₉H₈⁸¹Br³⁵Cl]⁺ and [C₉H₈⁷⁹Br³⁷Cl]⁺) with nearly the same intensity as the M peak, and an M+4 peak (from [C₉H₈⁸¹Br³⁷Cl]⁺) with a smaller, but significant, intensity. This unique isotopic signature is a powerful confirmation of the presence of one bromine and one chlorine atom.

Key fragmentation pathways for haloaromatic compounds include benzylic cleavage and loss of halogen radicals.[1] The most favored fragmentation is often the cleavage of the C-C bond beta to the aromatic ring, leading to a stable benzyl-type cation.

Table 1: Predicted Mass Spectrometry Data for C₉H₈BrCl

| m/z (Predicted) | Ion Identity/Fragment | Key Features |

| 229.95 | [M]⁺ (C₉H₈⁷⁹Br³⁵Cl) | Molecular ion (base isotope) |

| 231.95 | [M+2]⁺ | Isotopic peak due to ⁸¹Br and ³⁷Cl |

| 233.95 | [M+4]⁺ | Isotopic peak due to ⁸¹Br and ³⁷Cl |

| 194.98 | [M - Cl]⁺ | Loss of chlorine radical |

| 150.98 | [M - Br]⁺ | Loss of bromine radical |

| 115.05 | [C₉H₈]⁺ | Loss of both halogens |

Note: Predicted values are for the most abundant isotopes.[2]

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This standard energy provides reproducible fragmentation patterns.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to the compound. Extract the mass spectrum for this peak and analyze the molecular ion cluster and fragmentation pattern.

Data Interpretation Workflow

The following workflow guides the logical analysis of the acquired mass spectrum.

Caption: Workflow for EI-MS data interpretation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Theoretical Principles & Predicted Data

For this compound, key vibrational modes include C-H stretching from the aromatic ring and the alkene, C=C stretching, and the distinctive out-of-plane C-H bending of the trans-alkene. The carbon-halogen bonds also have characteristic absorptions in the fingerprint region.

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic |

| ~1600, ~1485 | C=C Stretch | Aromatic Ring |

| ~1650 | C=C Stretch | Alkene |

| ~965 | C-H Out-of-Plane Bend | (E)-trans-Alkene |

| 850-810 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

| 800-600 | C-Cl Stretch | Chloroalkane |

| 600-500 | C-Br Stretch | Bromoaromatic |

The most diagnostic peak for confirming the stereochemistry is the strong absorption around 965 cm⁻¹, which is characteristic of the out-of-plane C-H wag on a trans-disubstituted double bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is the preferred method for this type of sample due to its minimal sample preparation.[3][4][5][6][7]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent like isopropanol and collecting a background spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Pressure Application: If the sample is solid, use the instrument's pressure arm to ensure good contact between the sample and the crystal surface.[3]

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Through chemical shift, coupling constants, and integration, the exact connectivity and stereochemistry can be determined.

Theoretical Principles

-

¹H NMR: The chemical shift (δ) of each proton is determined by its electronic environment. The integration of a signal is proportional to the number of protons it represents. Spin-spin coupling (J) between neighboring protons splits signals into multiplets, providing connectivity information. For this molecule, the key diagnostic feature is the large coupling constant (~15 Hz) between the two vinylic protons, which is definitive for an (E)- or trans-configuration.[8]

-

¹³C NMR: Each unique carbon atom in the molecule gives a distinct signal (under broadband proton decoupling).[9] The chemical shift indicates the type of carbon (aliphatic, vinylic, aromatic, etc.).

Predicted NMR Data

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-a | 7.45 | d | 2H | ~8.5 | Aromatic (ortho to Br) |

| H-b | 7.20 | d | 2H | ~8.5 | Aromatic (ortho to C=C) |

| H-c | 6.55 | d | 1H | ~15.5 | Vinylic (Ar-CH=) |

| H-d | 6.20 | dt | 1H | ~15.5, ~6.0 | Vinylic (=CH-CH₂) |

| H-e | 4.15 | d | 2H | ~6.0 | Allylic (-CH₂Cl) |

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 136.5 | Aromatic C-C=C |

| 132.0 | Aromatic C-H |

| 131.5 | Vinylic Ar-CH= |

| 128.0 | Aromatic C-H |

| 127.5 | Vinylic =CH-CH₂ |

| 122.0 | Aromatic C-Br |

| 45.0 | Allylic -CH₂Cl |

Note: Predictions are based on standard chemical shift increments and computational models.[10]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean vial.[11]

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for many organic compounds.[12][13]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.

-

The final sample height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup (for a standard 500 MHz spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis by setting the residual CHCl₃ signal to 7.26 ppm for ¹H NMR and the CDCl₃ triplet to 77.16 ppm for ¹³C NMR.[14]

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

Spectral Interpretation Workflow

A logical approach is essential to piece together the structural puzzle from NMR data.

Caption: Integrated workflow for ¹H and ¹³C NMR spectral analysis.

Conclusion

The structural elucidation of a novel compound like this compound is a systematic process. By integrating the data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, a complete and unambiguous picture of the molecule emerges. MS confirms the molecular formula and the presence of halogens through its characteristic isotopic pattern. IR spectroscopy identifies the key functional groups and, crucially, confirms the trans stereochemistry of the alkene via its out-of-plane bending vibration. Finally, ¹H and ¹³C NMR provide the definitive map of the molecular skeleton, with proton NMR coupling constants offering a second, unequivocal confirmation of the (E)-isomer. This guide provides the predictive data, validated protocols, and logical workflows necessary for researchers to confidently characterize this and structurally related molecules.

References

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13683458, this compound. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

American Chemical Society Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

University of Oldenburg. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Retrieved from [Link]

-

Al-Mughaid, H., et al. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (2018). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5357478, Cinnamyl bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 639658, Cinnamyl chloride. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (3-chloro-1-propenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (3-chloropropyl)- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20501868, 3-Bromo-3-chloroprop-1-ene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (3-chloropropyl)- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). [(E)-3-chloroprop-2-enyl]-trimethylsilane. In SpectraBase. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-chloro- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-chloro- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. PubChemLite - this compound (C9H8BrCl) [pubchemlite.lcsb.uni.lu]

- 3. agilent.com [agilent.com]

- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 5. mt.com [mt.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Visualizer loader [nmrdb.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. NMR 溶剂 [sigmaaldrich.com]

- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

IUPAC name for C9H8BrCl isomer

An In-Depth Technical Guide to the Systematic Nomenclature and Isomeric Differentiation of C₉H₈BrCl

Abstract

The molecular formula C₉H₈BrCl represents a considerable number of structural and stereoisomers, the unambiguous identification of which is paramount in fields ranging from medicinal chemistry to materials science. The structural diversity, stemming from variations in the carbon skeleton and the positional arrangement of halogen substituents, presents a significant nomenclature challenge. This guide provides a systematic framework for naming these isomers according to the International Union of Pure and Applied Chemistry (IUPAC) recommendations. We will deconstruct the core principles of aromatic and aliphatic nomenclature, explore the primary isomeric scaffolds for C₉H₈BrCl, and present self-validating experimental workflows for the definitive characterization and differentiation of these complex molecules. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and logical approach to chemical nomenclature and structural elucidation.

Part 1: Foundational Principles of IUPAC Nomenclature for Substituted Arenes

The systematic naming of organic compounds is a cornerstone of chemical communication, ensuring that a given name corresponds to a single, unambiguous structure.[1] For substituted aromatic compounds like the isomers of C₉H₈BrCl, the IUPAC system provides a logical set of rules.[2]

Identifying the Parent Hydride

The first step is to identify the parent or principal structure. Given the formula C₉H₈BrCl, which has a degree of unsaturation of five, a benzene ring (four degrees of unsaturation) is a highly probable core component. The remaining C₃H₅ fragment can exist as a propyl, propenyl, or cyclopropyl group, or be part of a fused ring system. The two most common parent hydrides for this formula are substituted phenylpropenes and substituted indanes .

Numbering and Substituent Precedence

For polysubstituted benzene rings, the goal is to assign locants (numbers) to the substituents in the lowest possible numerical sequence.[3]

-

Lowest Locant Rule : The numbering should be assigned to give the lowest possible set of numbers to the substituents at the first point of difference.[4]

-

Alphabetical Order : When multiple numbering schemes yield the same lowest locant set, the substituent that comes first alphabetically is assigned the lowest number.[5][6] Halogen substituents are treated as prefixes (bromo-, chloro-) and are always ordered alphabetically in the final name, irrespective of their locant.[4][7]

-

Common Names as Parents : If a monosubstituted benzene has a retained common name (e.g., toluene, styrene), this can be used as the parent name. The principal substituent of the common name is assigned position '1' on the ring.[8][9] For C₉H₈BrCl, using 'styrene' (vinylbenzene) as a parent is a common and valid approach.

The following diagram illustrates the decision-making process for naming a polysubstituted benzene derivative.

Caption: General workflow for IUPAC nomenclature of substituted arenes.

Part 2: Primary Isomeric Scaffolds of C₉H₈BrCl

The structural diversity of C₉H₈BrCl can be primarily categorized into two families: those based on a phenylpropene skeleton and those based on a fused indane skeleton.

Phenylpropene-Based Isomers

This is the largest class of isomers. The core structure is a benzene ring attached to a three-carbon chain containing a double bond (C₆H₅-C₃H₄-). The variation arises from:

-

The position of the double bond in the C₃ chain.

-

The positions of the Br and Cl atoms (on the ring or on the chain).

-

The stereochemistry (E/Z) of the double bond.

Example Case 1: Ring-Substituted Cinnamyl Chloride Analog

Consider the structure where the parent is cinnamyl chloride ((3-chloroprop-1-en-1-yl)benzene)[10][11] with a bromine atom on the benzene ring.

-

Structure : A 4-bromophenyl group attached to a 3-chloroprop-1-ene chain.

-

Parent Hydride : The C₆H₅-CH=CH-CH₂Cl system is named as a substituted benzene. The substituent is (3-chloroprop-1-en-1-yl).

-

Systematic Naming :

-

The parent is benzene.

-

The substituents are bromine and (3-chloroprop-1-en-1-yl).

-

Numbering the benzene ring: To provide the lowest locants, we have 1-bromo-4-(substituent) or 4-bromo-1-(substituent). Alphabetical priority dictates that 'bromo' receives the lower number.

-

Stereochemistry: The double bond can be E or Z. Assuming the E configuration (trans).

-

-

Final IUPAC Name : 1-bromo-4-((E)-3-chloroprop-1-en-1-yl)benzene

Example Case 2: Chain-Substituted Phenylpropene

Consider a structure where both halogens are on the C₃ side chain.

-

Structure : A phenyl group attached to a 1-bromo-2-chloroprop-2-ene chain.

-

Parent Hydride : The longest carbon chain containing the principal functional group (the double bond) is a propene.

-

Systematic Naming :

-

The parent chain is propene. The double bond is between C1 and C2, so it is prop-1-ene.

-

The substituents are bromo at C3, chloro at C2, and phenyl at C1.

-

Numbering starts from the end that gives the double bond the lowest number.

-

-

Final IUPAC Name : 3-bromo-2-chloro-1-phenylprop-1-ene

Indane-Based Isomers

Indane is the common name for 2,3-dihydro-1H-indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring.[12][13] The C₉H₁₀ parent structure allows for the substitution of Br and Cl.

-

Structure : Indane skeleton with Br and Cl substituents.

-

Parent Hydride : Indane. The numbering of the indane system is fixed, starting from the carbon of the five-membered ring not involved in the fusion and proceeding around the five-membered ring first.[14]

-

Systematic Naming :

-

The parent is indane.

-

The substituents are bromo and chloro. Their positions must be specified.

-

Example: Bromine at position 5 (on the aromatic ring) and Chlorine at position 2 (on the aliphatic ring).

-

-

Final IUPAC Name : 5-bromo-2-chloroindane

The diagram below illustrates the primary structural branches for C₉H₈BrCl.

Caption: Primary isomeric scaffolds for the molecular formula C₉H₈BrCl.

Part 3: A Self-Validating Workflow for Isomer Identification

The theoretical derivation of a name must be confirmed by empirical data. A robust, self-validating workflow is essential for ensuring the correct structure is assigned. This process integrates chromatographic separation with spectroscopic analysis.

Experimental Protocols

Protocol 1: Isomer Separation via Gas Chromatography (GC)

-

Objective : To separate a mixture of C₉H₈BrCl isomers.

-

Instrumentation : Gas chromatograph with a mass spectrometer detector (GC-MS).

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point, as it separates compounds primarily based on boiling point differences.

-

GC Oven Program :

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injector : Splitless injection at 250 °C.

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

MS Detector : Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

-

Causality : Isomers often have slightly different boiling points and polarities, allowing for their separation on the GC column.[15] The resulting mass spectrum for each separated peak provides the molecular weight and a fragmentation pattern, which is a structural fingerprint.

Protocol 2: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To determine the precise connectivity of atoms and the substitution pattern.

-

Instrumentation : NMR spectrometer (≥400 MHz for ¹H).

-

Sample Preparation : Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Experiments :

-

¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin splitting). The integration of peaks corresponds to the proton count.

-

¹³C NMR : Shows the number of unique carbon atoms.

-

2D NMR (COSY, HSQC) : COSY (Correlation Spectroscopy) reveals proton-proton couplings (which protons are neighbors). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to.

-

-

Trustworthiness : The combination of these experiments allows for the unambiguous assembly of the molecular structure. For instance, the specific splitting pattern of aromatic protons can definitively distinguish between ortho, meta, and para substitution.[16] A structure proposed from 1D NMR must be fully consistent with all correlations observed in the 2D spectra.

Integrated Verification Workflow

The following workflow ensures a high degree of confidence in the final structural assignment.

Caption: A self-validating workflow for isomer identification and naming.

Part 4: Data Interpretation for Isomer Differentiation

Spectroscopic data provides the key to distinguishing between isomers. The following table summarizes expected distinguishing features for representative isomer classes.

| Isomer Class | Key ¹H NMR Features | Key ¹³C NMR Features | Key MS Fragmentation |

| Ring-Substituted Phenylpropene | Complex aromatic signals (ABCD or ABX systems) in the 6.8-7.8 ppm range. Olefinic protons coupled to each other. | 6 unique aromatic carbon signals (unless symmetry exists). 3 aliphatic/olefinic signals. | Loss of ·Cl, ·Br, ·CH₂Cl. Fragment corresponding to the substituted phenyl or tropylium ion. |

| Chain-Substituted Phenylpropene | Simpler aromatic signal (e.g., singlet or multiplet for C₆H₅-). More complex aliphatic/olefinic signals. | 4 unique aromatic carbon signals (for C₆H₅-). 3 unique side-chain carbon signals. | Loss of ·Cl, ·Br from the side chain. Stable benzyl cation (m/z 91) is often a prominent peak. |

| Indane-Based | Aromatic signals typical of a 1,2-disubstituted or other substituted benzene. Distinct aliphatic signals (often complex multiplets) in the 2.0-3.5 ppm range. | 6 unique aromatic carbon signals. 3 unique aliphatic carbon signals. | Molecular ion peak. Loss of ·Cl, ·Br. Fragmentation of the five-membered ring. |

Conclusion

The systematic naming of C₉H₈BrCl isomers is a process governed by the clear and logical rules of IUPAC nomenclature. By first identifying the parent hydride—typically a phenylpropene or indane scaffold—and then applying the principles of lowest locants and alphabetical priority, an unambiguous name can be derived for any given isomer. However, this theoretical exercise must be grounded in empirical evidence. A self-validating workflow that combines chromatographic separation with comprehensive spectroscopic analysis (GC-MS and multi-dimensional NMR) is critical for ensuring the correct structural assignment. This rigorous approach provides the high level of certainty required in scientific research and development.

References

-

Nomenclature | OpenOChem Learn. [Link]

-

Nomenclature Of Substituted Benzene Compounds - BYJU'S. [Link]

-

Lecture for Lesson IV.10: Naming Polysubstituted Benzene Compounds - YouTube. [Link]

-

Rule A-12. Substituted Aromatic Compounds (MONOCYCLIC HYDROCARBONS). [Link]

-

Polysubstituted benzenes - University of Calgary. [Link]

-

Naming Aromatic Compounds - Chemistry Steps. [Link]

-

What Are IUPAC Rules For Aromatic Compound Naming? - YouTube. [Link]

-

8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes - Chemistry LibreTexts. [Link]

-

Cinnamyl chloride | C9H9Cl | CID 639658 - PubChem - NIH. [Link]

-

Scholars Day 2021 - "Nomenclature of Substituted Benzene" (Jessica Morse) - YouTube. [Link]

-

Nomenclature of Aromatic Compounds with a Single Substituent - Moodle. [Link]

-

Nomenclature of substituted benzene rings. [Link]

-

15.1: Naming Aromatic Compounds - Chemistry LibreTexts. [Link]

-

(Z)-Cinnamyl Chloride | C9H9Cl | CID 10997235 - PubChem. [Link]

-

Ortho Meta Para Nomenclature Of Aromatic Compounds - Organic Chemistry Naming Tutorial by Leah4sci - YouTube. [Link]

-

chalcones (C00966) - The IUPAC Compendium of Chemical Terminology. [Link]

-

Benzene, (3-chloro-1-propenyl)- - the NIST WebBook. [Link]

-

Text - The IUPAC Compendium of Chemical Terminology. [Link]

-

Chalcone | C15H12O | CID 637760 - PubChem - NIH. [Link]

-

IUPAC nomenclature of organic chemistry - Wikipedia. [Link]

-

Chalcone - Wikipedia. [Link]

-

iupac nomenclature of organohalogen compounds - AdiChemistry. [Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

IUPAC naming - No Brain Too Small. [Link]

-

Table 21 Saturated polycyclic hydrocarbons. - ACD/Labs. [Link]

-

p-3 characteristic (functional) and substituent groups - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. [Link]

-

Chapter P-9 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses. [Link]

-

IUPAC Nomenclature & Isomerism Guide | PDF | Isomer | Organic Compounds - Scribd. [Link]

-

4 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

Indane Derivatives - Eburon Organics. [Link]

-

Isomers and Naming Based on According to IUPAC Nomenclature - Sign In. [Link]

-

Page 94 - Nomenclature of Inorganic Chemistry (IUPAC Recommendations 2005). [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 3. Nomenclature | OpenOChem Learn [learn.openochem.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 8. acdlabs.com [acdlabs.com]

- 9. youtube.com [youtube.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Benzene, (3-chloro-1-propenyl)- [webbook.nist.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. Indane Derivatives | Eburon [eburon-organics.com]

- 14. Page 94 - Nomenclature of Inorganic Chemistry (IUPAC Recommendations 2005) [old.bansdoc.gov.bd]

- 15. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of (E)-(3-chloroprop-1-enyl)-4-bromobenzene: A Core Synthetic Intermediate

Abstract

(E)-(3-chloroprop-1-enyl)-4-bromobenzene is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive vinyl chloride moiety and a brominated phenyl ring suitable for cross-coupling reactions, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and widely applicable method for its synthesis: the Wittig reaction. We will delve into the historical context of this pivotal reaction, the mechanistic underpinnings of the synthesis, a detailed experimental protocol, and the expected analytical characterization of the target compound. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of this and related compounds.

Introduction and Significance

The strategic importance of this compound lies in its bifunctional nature. The bromine atom on the aromatic ring serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.[1] Concurrently, the vinyl chloride functionality provides a site for further chemical transformations, including nucleophilic substitution or participation in polymerization reactions. This dual reactivity makes it a valuable precursor for the synthesis of novel pharmaceutical agents and advanced organic materials.

Historical Perspective: The Advent of the Wittig Reaction

While a specific, documented "discovery" of this compound is not prominent in the literature, its synthesis is intrinsically linked to the development of one of organic chemistry's most powerful tools: the Wittig reaction. Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones.[2][3] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. The thermodynamic driving force of the reaction is the formation of a highly stable phosphine oxide byproduct, typically triphenylphosphine oxide.[3] The Wittig reaction offers excellent control over the position of the newly formed double bond, a feature that is critical for the synthesis of specific isomers like the (E)-isomer of our target compound.

Synthetic Strategy and Mechanism

A logical and efficient approach to the synthesis of this compound is through the Wittig reaction between 4-bromobenzaldehyde and the appropriate phosphorus ylide.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule's double bond points to 4-bromobenzaldehyde and a (3-chloropropyl)triphenylphosphonium ylide as the immediate precursors. The phosphonium ylide can be readily prepared from triphenylphosphine and a suitable 3-chloropropyl halide.

The Wittig Reaction Mechanism

The reaction proceeds through a well-established mechanism:

-

Ylide Formation: The synthesis begins with the preparation of a phosphonium salt, typically by the SN2 reaction of triphenylphosphine with a haloalkane (in this case, a 3-chloropropyl halide). This salt is then deprotonated by a strong base to form the phosphorus ylide, a species with a carbanionic character.

-

Nucleophilic Attack and Betaine Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This forms a zwitterionic intermediate known as a betaine.

-

Oxaphosphetane Formation and Decomposition: The betaine collapses to form a four-membered ring intermediate, the oxaphosphetane. This intermediate is unstable and rapidly decomposes in a syn-elimination to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide.[3]

Visualization of the Synthetic Pathway

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents

-

Triphenylphosphine (PPh₃)

-

1-bromo-3-chloropropane

-

Anhydrous Toluene

-

n-Butyllithium (n-BuLi) in hexanes

-

4-bromobenzaldehyde

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Part 1: Synthesis of (3-chloropropyl)triphenylphosphonium bromide

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 equivalents) in anhydrous toluene.

-

To this solution, add 1-bromo-3-chloropropane (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. A white precipitate of the phosphonium salt will form.

-

Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid, (3-chloropropyl)triphenylphosphonium bromide, under vacuum.

Part 2: Synthesis of this compound

-

Suspend the (3-chloropropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether in a dry, inert-atmosphere flask at 0 °C (ice bath).

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 1 hour.

-

Dissolve 4-bromobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Data Presentation and Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Property | Expected Value/Observation |

| Molecular Formula | C₉H₈BrCl |

| Molecular Weight | 231.52 g/mol |

| Appearance | White to off-white solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.50 (d, 2H), 7.15-7.25 (d, 2H), 6.40-6.50 (d, 1H), 6.20-6.30 (dt, 1H), 3.70 (t, 2H), 2.70 (q, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.5, 131.8, 128.5, 125.0, 121.5, 44.0, 32.5 |

| Mass Spectrometry (EI) | m/z (%) = 230/232/234 (M⁺) |

Note: The exact NMR chemical shifts and coupling constants may vary slightly. The provided values are estimates based on structurally similar compounds.[4]

Mechanistic Visualization of the Wittig Reaction

Caption: Mechanism of the Wittig reaction for the target synthesis.

Conclusion

The Wittig reaction provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. The bifunctional nature of this compound makes it a valuable intermediate for further elaboration in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists working in these fields.

References

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

-

Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling | Organic Letters. (n.d.). Retrieved from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

-